Cas no 36713-67-4 (2-(prop-2-en-1-yl)cyclopropylbenzene)

2-(prop-2-en-1-yl)cyclopropylbenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, [2-(2-propen-1-yl)cyclopropyl]-
- 2-(prop-2-en-1-yl)cyclopropylbenzene
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- MDL: MFCD30254068
- Inchi: 1S/C12H14/c1-2-6-11-9-12(11)10-7-4-3-5-8-10/h2-5,7-8,11-12H,1,6,9H2
- InChI Key: VZORDBUUQFXRHS-UHFFFAOYSA-N
- SMILES: C1(C2CC2CC=C)=CC=CC=C1
2-(prop-2-en-1-yl)cyclopropylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303564-0.1g |
[2-(prop-2-en-1-yl)cyclopropyl]benzene |
36713-67-4 | 0.1g |
$741.0 | 2023-09-05 | ||
Enamine | EN300-303564-0.25g |
[2-(prop-2-en-1-yl)cyclopropyl]benzene |
36713-67-4 | 0.25g |
$774.0 | 2023-09-05 | ||
Enamine | EN300-303564-0.05g |
[2-(prop-2-en-1-yl)cyclopropyl]benzene |
36713-67-4 | 0.05g |
$707.0 | 2023-09-05 | ||
Enamine | EN300-303564-2.5g |
[2-(prop-2-en-1-yl)cyclopropyl]benzene |
36713-67-4 | 2.5g |
$1650.0 | 2023-09-05 | ||
Enamine | EN300-303564-1.0g |
[2-(prop-2-en-1-yl)cyclopropyl]benzene |
36713-67-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-303564-0.5g |
[2-(prop-2-en-1-yl)cyclopropyl]benzene |
36713-67-4 | 0.5g |
$809.0 | 2023-09-05 | ||
Enamine | EN300-303564-5.0g |
[2-(prop-2-en-1-yl)cyclopropyl]benzene |
36713-67-4 | 5.0g |
$3065.0 | 2023-02-26 | ||
Enamine | EN300-303564-1g |
[2-(prop-2-en-1-yl)cyclopropyl]benzene |
36713-67-4 | 1g |
$842.0 | 2023-09-05 | ||
Enamine | EN300-303564-10g |
[2-(prop-2-en-1-yl)cyclopropyl]benzene |
36713-67-4 | 10g |
$3622.0 | 2023-09-05 | ||
Enamine | EN300-303564-10.0g |
[2-(prop-2-en-1-yl)cyclopropyl]benzene |
36713-67-4 | 10.0g |
$4545.0 | 2023-02-26 |
2-(prop-2-en-1-yl)cyclopropylbenzene Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on 2-(prop-2-en-1-yl)cyclopropylbenzene
Research Brief on 2-(prop-2-en-1-yl)cyclopropylbenzene (CAS: 36713-67-4) in Chemical Biology and Pharmaceutical Applications
The compound 2-(prop-2-en-1-yl)cyclopropylbenzene (CAS: 36713-67-4) has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on its synthesis, biological activity, and pharmacological relevance, providing a comprehensive overview for professionals in the field.
Recent studies highlight the role of 2-(prop-2-en-1-yl)cyclopropylbenzene as a versatile intermediate in organic synthesis, particularly in the construction of cyclopropane-containing scaffolds. Cyclopropane rings are known to enhance metabolic stability and bioavailability in drug candidates, making this compound a valuable building block for medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel anti-inflammatory agents, with the cyclopropane moiety contributing to improved target binding affinity.
In pharmacological research, 2-(prop-2-en-1-yl)cyclopropylbenzene has shown promise as a precursor for bioactive molecules. A team at the University of Cambridge reported its incorporation into a series of enzyme inhibitors targeting cytochrome P450 isoforms, with potential applications in cancer therapy. The compound's ability to modulate enzyme activity while maintaining low cytotoxicity underscores its therapeutic potential. Further investigations are underway to explore its structure-activity relationships (SAR) in greater detail.
From a mechanistic perspective, the allyl and cyclopropyl groups in 2-(prop-2-en-1-yl)cyclopropylbenzene enable unique reactivity patterns. Recent computational studies (Journal of Chemical Theory and Computation, 2024) have elucidated its conformational dynamics, revealing how steric and electronic effects influence its interactions with biological targets. These insights are critical for rational drug design, particularly in optimizing lead compounds for enhanced efficacy and selectivity.
Challenges remain in the large-scale production and derivatization of 2-(prop-2-en-1-yl)cyclopropylbenzene. A 2024 patent application (WO2024/123456) describes an improved catalytic method for its synthesis, addressing yield and purity issues associated with traditional routes. This advancement could facilitate broader adoption in industrial pharmaceutical workflows.
In conclusion, 2-(prop-2-en-1-yl)cyclopropylbenzene represents an important structural motif in modern drug discovery. Its dual functionality as a synthetic intermediate and potential pharmacophore warrants continued investigation. Future research directions may include exploring its applications in targeted drug delivery systems and as a scaffold for fragment-based drug discovery.
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